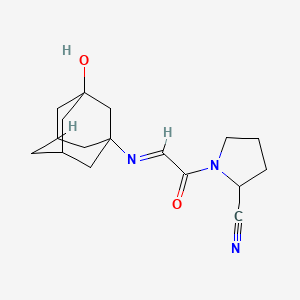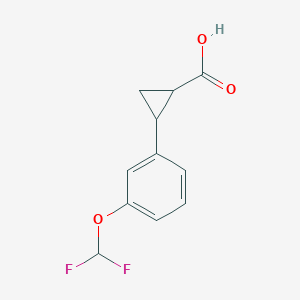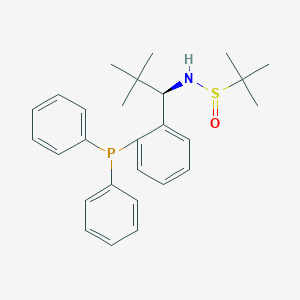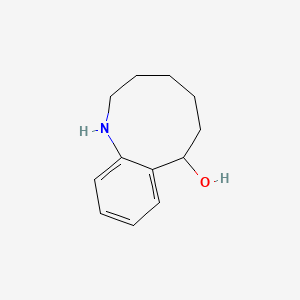![molecular formula C48H28Fe6N6O32 B12306593 5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B12306593.png)
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate is a complex coordination compound. It is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. The compound is characterized by its intricate molecular structure, which includes iron(3+), oxygen(2-), and dihydroxide groups, along with a tetrahydrate component.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate typically involves the reaction of 3,5-dicarboxylatophenyl diazenyl benzene-1,3-dicarboxylate with iron salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired coordination compound. The reaction mixture is then subjected to crystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, and involves the use of advanced crystallization techniques to isolate the compound. The industrial production also includes rigorous quality control measures to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the iron(3+) center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the iron(3+) center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state iron complexes, while reduction reactions may yield lower oxidation state iron complexes. Substitution reactions may result in the formation of new coordination compounds with different ligands.
科学研究应用
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction reactions
Biology: The compound is investigated for its potential biological activities, including its ability to interact with biomolecules and its potential use in drug delivery systems.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent and its ability to target specific molecular pathways.
Industry: The compound is used in various industrial applications, including as a catalyst in chemical processes and as a component in the production of advanced materials.
作用机制
The mechanism of action of 5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate involves its interaction with specific molecular targets and pathways. The iron(3+) center plays a crucial role in the compound’s reactivity and its ability to catalyze various chemical reactions. The compound’s unique structure allows it to interact with biomolecules and other substrates, leading to the desired chemical or biological effects.
相似化合物的比较
Similar Compounds
- 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid
- 1,3-bis(4′-carboxylatophenoxy)benzene
- 3,5-bis(1-imidazoly)pyridine
Uniqueness
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate is unique due to its specific coordination environment and the presence of iron(3+) and oxygen(2-) centers. This unique structure imparts distinct chemical and physical properties to the compound, making it suitable for a wide range of applications in various fields.
属性
分子式 |
C48H28Fe6N6O32 |
|---|---|
分子量 |
1535.8 g/mol |
IUPAC 名称 |
5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate |
InChI |
InChI=1S/3C16H10N2O8.6Fe.6H2O.2O/c3*19-13(20)7-1-8(14(21)22)4-11(3-7)17-18-12-5-9(15(23)24)2-10(6-12)16(25)26;;;;;;;;;;;;;;/h3*1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;;;;6*1H2;;/q;;;6*+3;;;;;;;2*-2/p-14 |
InChI 键 |
OWZDMSYJOFYCHU-UHFFFAOYSA-A |
规范 SMILES |
C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.[OH-].[OH-].[O-2].[O-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12306511.png)
![rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans](/img/structure/B12306526.png)


![5-Chloro-3-{2-[2-(2-acetamido-3-phenylpropanamido)-4-methylpentanamido]-3-hydroxybutanamido}-4-oxopentanoic acid](/img/structure/B12306546.png)


![2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B12306558.png)
![[9-(Benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12306564.png)


![1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-](/img/structure/B12306581.png)

![rac-(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, cis](/img/structure/B12306610.png)
